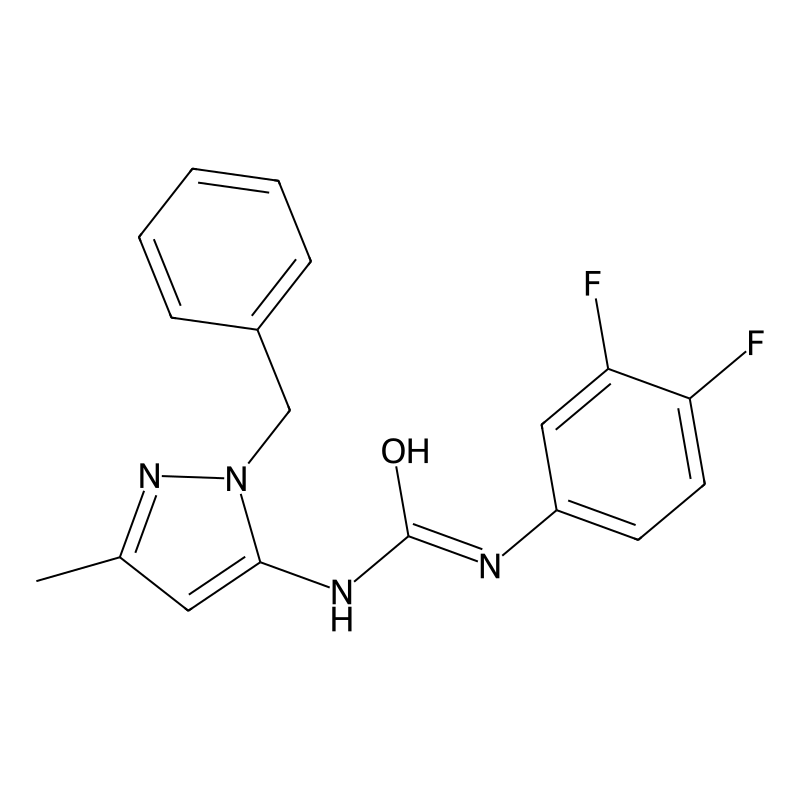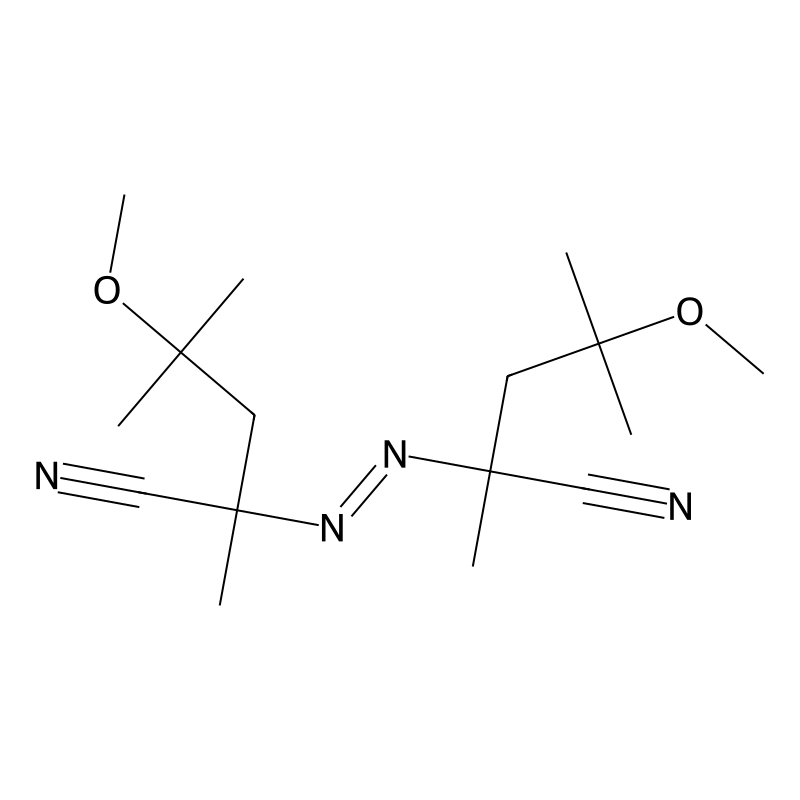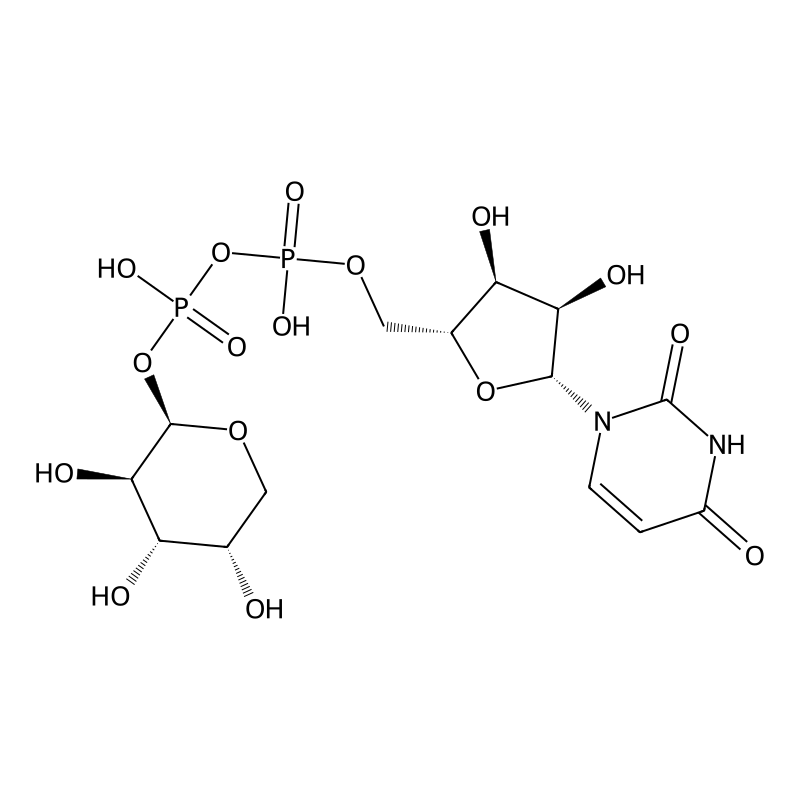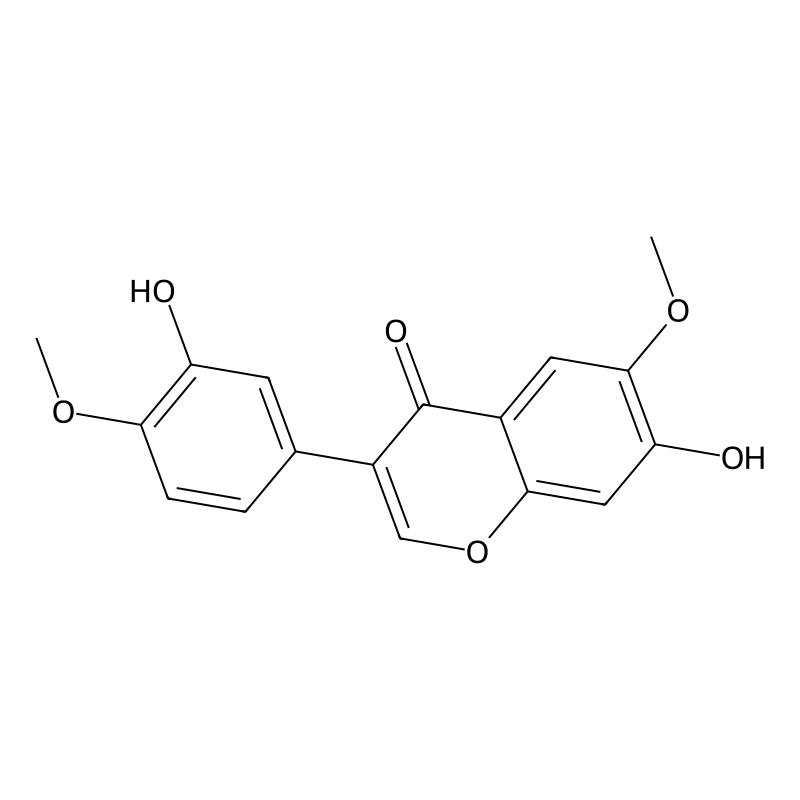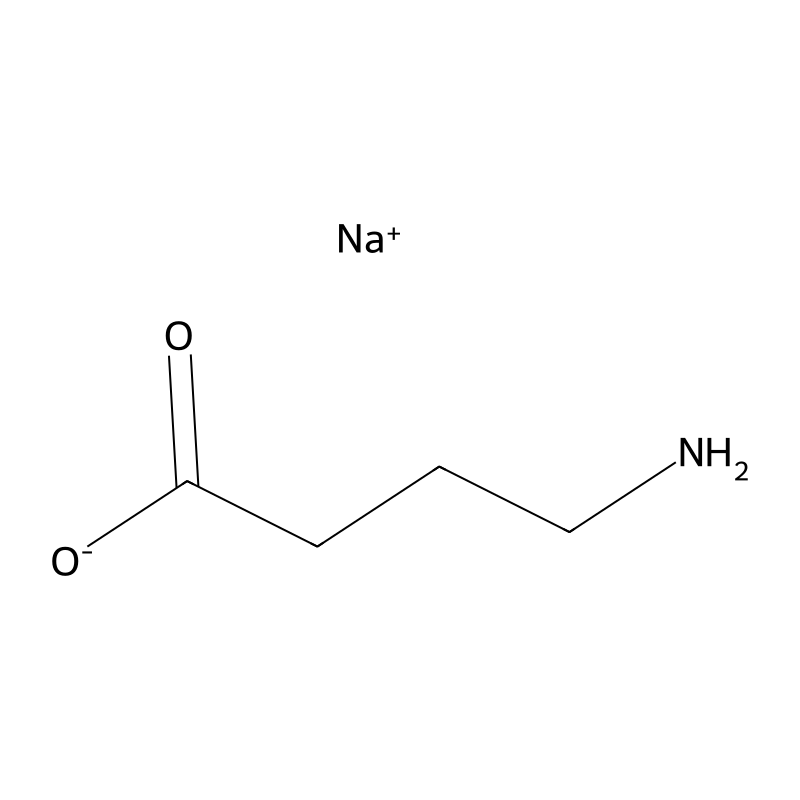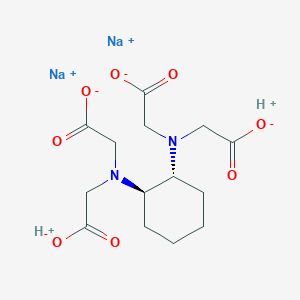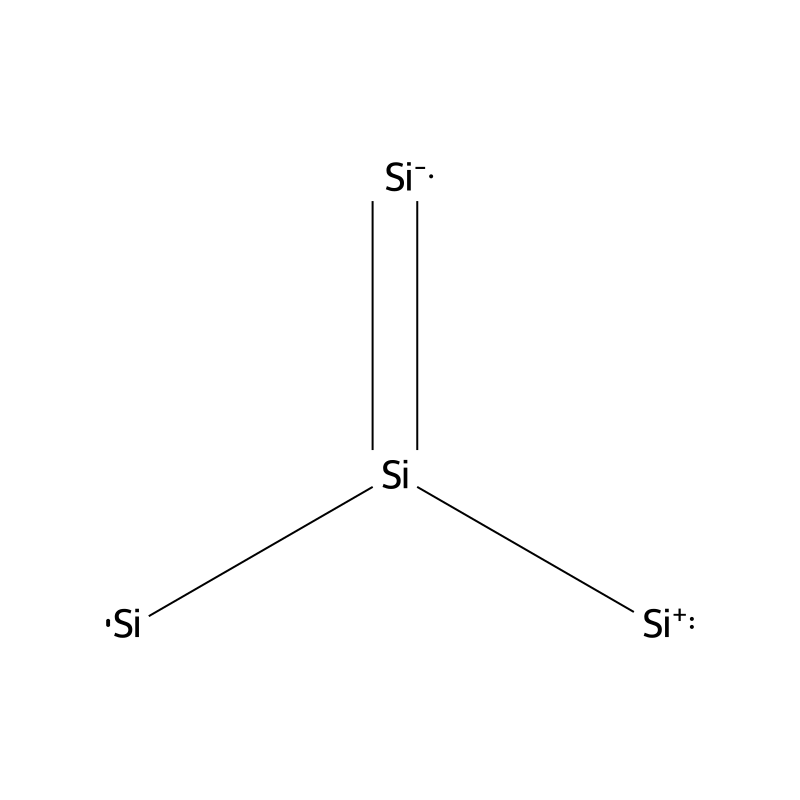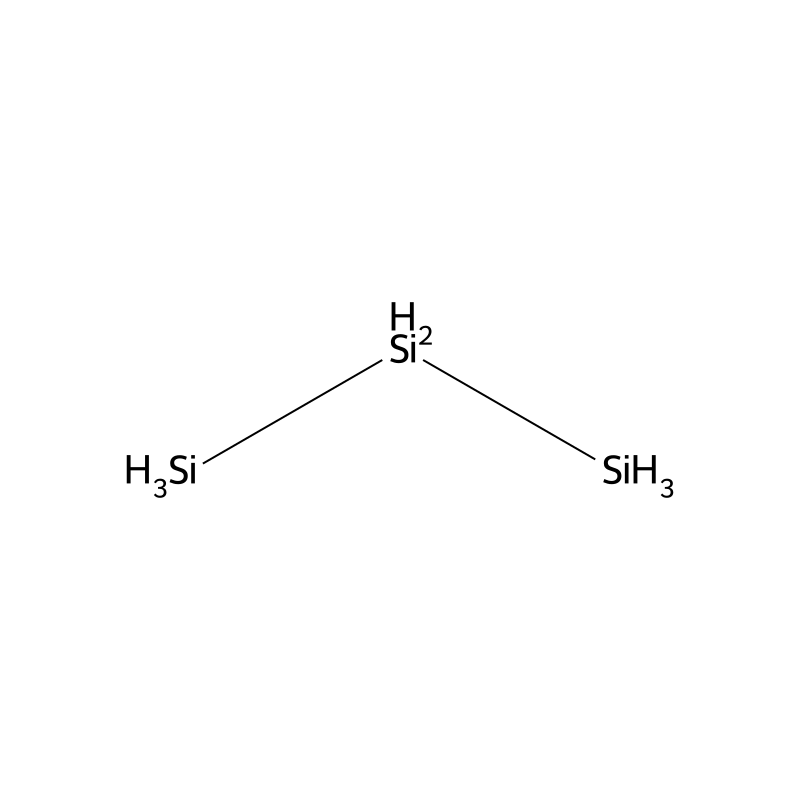Aleglitazar

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Type 2 Diabetes Management
Aleglitazar acts as a dual PPAR agonist, targeting both PPAR alpha and gamma receptors. PPAR gamma activation improves insulin sensitivity, a key factor in type 2 diabetes management. Studies have shown Aleglitazar's effectiveness in lowering blood sugar levels and improving glycemic control in patients with type 2 diabetes, either alone or in combination with other medications [].
Source
[] Thiazolidinediones—Advances in Research and Application: 2012 ()
Non-alcoholic Fatty Liver Disease (NAFLD)
NAFLD is a growing health concern characterized by fat buildup in the liver. Aleglitazar's PPAR alpha activation is believed to promote fat burning and improve liver function. Research suggests Aleglitazar's potential to improve liver enzymes, reduce liver fat content, and potentially slow disease progression in NAFLD patients [].
Source
[] Exploring the therapeutic potential of Aleglitazar for nonalcoholic fatty liver disease ()
Other Potential Applications
Scientific research is exploring Aleglitazar's potential benefits in other conditions, including:
- Dyslipidemia: Aleglitazar may improve blood cholesterol levels by increasing HDL (good cholesterol) and reducing LDL (bad cholesterol).
- Cardiovascular Disease: Aleglitazar's anti-inflammatory properties are being investigated for their potential role in preventing cardiovascular complications.
Aleglitazar is a synthetic compound classified as a dual agonist of the peroxisome proliferator-activated receptors, specifically PPARα and PPARγ. Developed by Hoffmann–La Roche, it was primarily investigated for the treatment of type II diabetes mellitus, aiming to improve glycemic control and lipid profiles in patients. The chemical formula for aleglitazar is C₁₄H₂₃NO₅S, and it possesses a molecular weight of approximately 437.51 g/mol. Its structure features a methoxy group and a benzothiophene moiety, which contribute to its biological activity as a PPAR modulator .
Aleglitazar undergoes metabolic transformations primarily through the cytochrome P450 enzyme system, particularly CYP2C8. It interacts with various coactivators and transcription factors, influencing lipid metabolism and glucose homeostasis. The compound's agonistic action on PPARα promotes fatty acid oxidation, while activation of PPARγ enhances insulin sensitivity and glucose uptake in peripheral tissues .
The synthesis of aleglitazar involves multiple steps that typically include:
- Formation of the benzothiophene core: This step often involves cyclization reactions to create the thiophene ring structure.
- Introduction of functional groups: Various functional groups are added to enhance the compound's affinity for PPAR receptors.
- Final modifications: These may include esterification or other chemical modifications to optimize pharmacological properties.
Specific synthetic routes may vary based on the desired purity and yield .
Aleglitazar's primary application is in the management of type II diabetes mellitus, where it aims to improve metabolic parameters related to glucose and lipid metabolism. Although it was under investigation in clinical trials for cardiovascular benefits in diabetic patients, its development has faced challenges leading to termination of further studies due to safety concerns .
Aleglitazar's pharmacokinetics can be affected by co-administration with other medications. For example, clopidogrel, a common antiplatelet drug, has been shown to influence aleglitazar's clearance due to its effect on CYP2C8 metabolism. Studies indicate that the presence of clopidogrel alters the plasma concentration-time profile of aleglitazar, impacting its therapeutic efficacy and safety profile .
Aleglitazar belongs to a class of compounds known as PPAR agonists. Below are some similar compounds along with their unique characteristics:
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Pharmacology
Mechanism of Action
KEGG Target based Classification of Drugs
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]
Other CAS
Wikipedia
Dates
2: Erdmann E, Califf R, Gerstein HC, Malmberg K, Ruilope L, Schwartz GG, Wedel H, Volz D, Ditmarsch M, Svensson A, Bengus M. Effects of the dual peroxisome proliferator-activated receptor activator aleglitazar in patients with Type 2 Diabetes mellitus or prediabetes. Am Heart J. 2015 Jul;170(1):117-22. doi: 10.1016/j.ahj.2015.03.021. Epub 2015 Apr 2. PubMed PMID: 26093872.
3: Henry RR, Buse JB, Wu H, Durrwell L, Mingrino R, Jaekel K, El Azzouzi B, Andjelkovic M, Herz M. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials. Diabetes Obes Metab. 2015 Jun;17(6):560-5. doi: 10.1111/dom.12455. Epub 2015 Apr 8. PubMed PMID: 25728612.
4: Ruilope L, Hanefeld M, Lincoff AM, Viberti G, Meyer-Reigner S, Mudie N, Wieczorek Kirk D, Malmberg K, Herz M. Effects of the dual peroxisome proliferator-activated receptor-α/γ agonist aleglitazar on renal function in patients with stage 3 chronic kidney disease and type 2 diabetes: a Phase IIb, randomized study. BMC Nephrol. 2014 Nov 18;15:180. doi: 10.1186/1471-2369-15-180. PubMed PMID: 25407798; PubMed Central PMCID: PMC4364102.
5: Mearns BM. Acute coronary syndromes: Aleglitazar trial findings reported. Nat Rev Cardiol. 2014 Jun;11(6):311. doi: 10.1038/nrcardio.2014.53. Epub 2014 Apr 15. PubMed PMID: 24736759.
6: Lincoff AM, Tardif JC, Schwartz GG, Nicholls SJ, Rydén L, Neal B, Malmberg K, Wedel H, Buse JB, Henry RR, Weichert A, Cannata R, Svensson A, Volz D, Grobbee DE; AleCardio Investigators. Effect of aleglitazar on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial. JAMA. 2014 Apr 16;311(15):1515-25. doi: 10.1001/jama.2014.3321. PubMed PMID: 24682069.
7: Werner CM, Schirmer SH, Gensch C, Pavlickova V, Pöss J, Wright MB, Böhm M, Laufs U. The dual PPARα/γ agonist aleglitazar increases the number and function of endothelial progenitor cells: implications for vascular function and atherogenesis. Br J Pharmacol. 2014 May;171(10):2685-703. doi: 10.1111/bph.12608. PubMed PMID: 24467636; PubMed Central PMCID: PMC4009009.
8: Sanwald-Ducray P, Jamois C, Banken L. The effect of aleglitazar on the pharmacokinetics and pharmacodynamics of S- and R-warfarin in healthy male subjects. J Cardiovasc Pharmacol. 2014 Feb;63(2):152-7. doi: 10.1097/FJC.0000000000000033. PubMed PMID: 24157957.
9: Lincoff AM, Tardif JC, Neal B, Nicholls SJ, Rydén L, Schwartz GG, Malmberg K, Buse JB, Henry RR, Wedel H, Weichert A, Cannata R, Grobbee DE. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist aleglitazar to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial. Am Heart J. 2013 Sep;166(3):429-34. doi: 10.1016/j.ahj.2013.05.013. Epub 2013 Jul 26. PubMed PMID: 24016490.
10: Bénardeau A, Verry P, Atzpodien EA, Funk JM, Meyer M, Mizrahi J, Winter M, Wright MB, Uhles S, Sebokova E. Effects of the dual PPAR-α/γ agonist aleglitazar on glycaemic control and organ protection in the Zucker diabetic fatty rat. Diabetes Obes Metab. 2013 Feb;15(2):164-74. doi: 10.1111/dom.12006. Epub 2012 Oct 3. PubMed PMID: 22958363.
11: Dietz M, Mohr P, Kuhn B, Maerki HP, Hartman P, Ruf A, Benz J, Grether U, Wright MB. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors. ChemMedChem. 2012 Jun;7(6):1101-11. doi: 10.1002/cmdc.201100598. Epub 2012 Apr 4. PubMed PMID: 22489042; PubMed Central PMCID: PMC3504387.
12: Sturm S, Seiberling M, Weick I, Paehler A, Funk C, Ruf T. Metabolism, excretion, and pharmacokinetics of [14c]-radiolabeled aleglitazar: a phase I, nonrandomized, open-label, single-center, single-dose study in healthy male volunteers. Clin Ther. 2012 Feb;34(2):420-9. doi: 10.1016/j.clinthera.2011.12.009. Epub 2012 Jan 15. PubMed PMID: 22244809.
13: Sturm S, Bentley D, Jordan P, Russell-Yarde F, Ruf T. No evidence of QT prolongation with supratherapeutic doses of aleglitazar. J Cardiovasc Pharmacol. 2012 Mar;59(3):288-97. doi: 10.1097/FJC.0b013e3182411e67. PubMed PMID: 22113345.
14: Younk LM, Uhl L, Davis SN. Pharmacokinetics, efficacy and safety of aleglitazar for the treatment of type 2 diabetes with high cardiovascular risk. Expert Opin Drug Metab Toxicol. 2011 Jun;7(6):753-63. doi: 10.1517/17425255.2011.579561. Epub 2011 Apr 27. Review. PubMed PMID: 21521130.
15: Hansen BC, Tigno XT, Bénardeau A, Meyer M, Sebokova E, Mizrahi J. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome. Cardiovasc Diabetol. 2011 Jan 20;10:7. doi: 10.1186/1475-2840-10-7. PubMed PMID: 21251281; PubMed Central PMCID: PMC3037308.
16: Foley-Comer AJ, Young AM, Russell-Yarde F, Jordan P. Aleglitazar, a balanced PPARα/γ agonist, has no clinically relevant pharmacokinetic interaction with high-dose atorvastatin or rosuvastatin. Expert Opin Investig Drugs. 2011 Jan;20(1):3-12. doi: 10.1517/13543784.2010.539559. Epub 2010 Nov 29. PubMed PMID: 21114416.
17: Lecka-Czernik B. Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus. IDrugs. 2010 Nov;13(11):793-801. Review. PubMed PMID: 21046527.
18: Herz M, Gaspari F, Perico N, Viberti G, Urbanowska T, Rabbia M, Wieczorek Kirk D. Effects of high dose aleglitazar on renal function in patients with type 2 diabetes. Int J Cardiol. 2011 Sep 1;151(2):136-42. doi: 10.1016/j.ijcard.2010.08.037. Epub 2010 Sep 15. PubMed PMID: 20837369.
19: Cavender MA, Lincoff AM. Therapeutic potential of aleglitazar, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus. Am J Cardiovasc Drugs. 2010;10(4):209-16. doi: 10.2165/11539500-000000000-00000. PubMed PMID: 20653327.
20: Sanwald-Ducray P, Liogier D'ardhuy X, Jamois C, Banken L. Pharmacokinetics, pharmacodynamics, and tolerability of aleglitazar in patients with type 2 diabetes: results from a randomized, placebo-controlled clinical study. Clin Pharmacol Ther. 2010 Aug;88(2):197-203. doi: 10.1038/clpt.2009.259. Epub 2010 Mar 24. PubMed PMID: 20336066.
